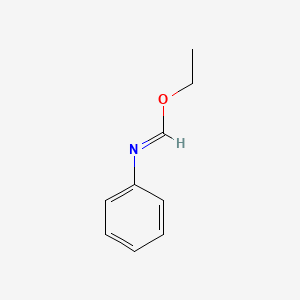

Ethyl N-phenylformimidate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl N-phenylmethanimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-2-11-8-10-9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRDBNKYFCOLNQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064473 | |

| Record name | Methanimidic acid, N-phenyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6780-49-0 | |

| Record name | Ethyl N-phenylmethanimidate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6780-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl N-phenylformimidate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006780490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanimidic acid, N-phenyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanimidic acid, N-phenyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl N-phenylformimidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl N-phenylformimidate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RB7GBA83WH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl N-phenylformimidate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl N-phenylformimidate (CAS No. 6780-49-0), a versatile intermediate in organic synthesis. This document details its chemical and physical properties, safety and handling information, detailed protocols for its synthesis and characterization, and its primary applications in research and industry.

Core Compound Information

This compound, also known as N-(Ethoxymethylene)aniline or N-Phenylformimidic acid ethyl ester, is an organic compound that plays a significant role as a building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its structure features a central formimidate functional group bonded to an ethyl group via an ether linkage and a phenyl group on the nitrogen atom.

Chemical and Physical Properties

The key identifiers and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 6780-49-0 | [2][3][4][5][6] |

| EC Number | 229-841-3 | [2][5] |

| Molecular Formula | C₉H₁₁NO | [3][4][6] |

| Molecular Weight | 149.19 g/mol | [3][4][6] |

| Physical Form | Liquid | [2][6] |

| Color | Colorless to light yellow/orange | [3] |

| Density | 1.006 g/mL at 25 °C | [2][6] |

| Refractive Index (n20/D) | 1.528 | [2][6] |

| Flash Point | 78.9 °C (174.0 °F) | [5] |

| IUPAC Name | ethyl N-phenylmethanimidate | [4] |

| Synonyms | N-(Ethoxymethylene)aniline, Ethyl isoformanilide | [2][4][7] |

Safety and Handling

This compound is classified as a warning-level hazard. Proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

| Hazard Information | Details | Reference |

| Signal Word | Warning | [5] |

| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [5] |

| GHS Pictograms |

| |

| Precautionary Statements | P261, P264, P271, P280,P302 + P352,P305 + P351 + P338 | [5] |

| Storage Class | 10: Combustible liquids | [5] |

| Target Organs | Respiratory system | [5] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analytical characterization of this compound.

Synthesis Protocol: Acid-Catalyzed Reaction of Aniline and Triethyl Orthoformate

This protocol describes a robust and scalable method for the synthesis of this compound, adapted from procedures for analogous compounds. The reaction involves the condensation of aniline with triethyl orthoformate, using an acid catalyst to improve reaction time and yield.

Materials:

-

Aniline (C₆H₅NH₂)

-

Triethyl orthoformate (CH(OC₂H₅)₃)

-

Toluene

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dean-Stark trap with a condenser

-

Thermocouple

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a Dean-Stark trap filled with toluene, a condenser, and a thermocouple. Ensure all glassware is oven-dried.

-

Charging Reactants: Charge the flask with aniline (e.g., 0.8 mol), triethyl orthoformate (e.g., 1.2 equivalents, 0.96 mol), and toluene (200 mL).

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.01 equivalents, 0.008 mol).

-

Reaction: Begin stirring and heat the mixture to reflux (approximately 110-120 °C). Ethanol, a byproduct of the reaction, will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) for the complete consumption of aniline. The reaction is typically complete within 2-4 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) and then with brine (100 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene. The resulting crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Analytical Characterization Protocols

A combination of chromatographic and spectroscopic techniques is essential for confirming the identity, purity, and structure of the synthesized this compound.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To assess purity and confirm molecular weight.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

GC Conditions (Typical):

-

Column: Non-polar capillary column (e.g., DB-5MS).

-

Injection: 1 µL, splitless mode.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at 1.0 mL/min.

-

Oven Program: Start at 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).

-

-

MS Conditions (Typical):

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 450.

-

-

Expected Results: A major peak in the chromatogram corresponding to the product. The mass spectrum should show a molecular ion peak (M⁺) at m/z = 149, consistent with the molecular weight of C₉H₁₁NO.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate and confirm the chemical structure.

-

Instrumentation: 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) and add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Expected ¹H NMR Signals (in CDCl₃):

-

~7.2-7.4 ppm: Multiplet, 2H (meta-protons of phenyl ring).

-

~7.0-7.1 ppm: Multiplet, 3H (ortho- and para-protons of phenyl ring).

-

~7.7 ppm: Singlet, 1H (imidate CH).

-

~4.2 ppm: Quartet, 2H (ethoxy -OCH₂-).

-

~1.3 ppm: Triplet, 3H (ethoxy -CH₃).

-

-

Expected ¹³C NMR Signals (in CDCl₃):

-

~160 ppm: Imidate carbon (N=CH-O).

-

~150 ppm: Phenyl C1 (ipso-carbon attached to N).

-

~129 ppm: Phenyl C3/C5 (meta-carbons).

-

~124 ppm: Phenyl C4 (para-carbon).

-

~120 ppm: Phenyl C2/C6 (ortho-carbons).

-

~65 ppm: Ethoxy -OCH₂-.

-

~15 ppm: Ethoxy -CH₃-.

-

3. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify key functional groups.

-

Instrumentation: FTIR spectrometer.

-

Sample Preparation: Analyze as a thin film on a NaCl or KBr salt plate.

-

Expected Absorptions:

-

~3050 cm⁻¹: Aromatic C-H stretch.

-

~2980 cm⁻¹: Aliphatic C-H stretch.

-

~1650 cm⁻¹: C=N imine stretch.

-

~1600, 1490 cm⁻¹: Aromatic C=C stretches.

-

~1250 cm⁻¹: C-O ether stretch.

-

Applications and Significance

This compound is not typically an end-product but rather a crucial intermediate. Its bifunctional nature allows it to participate in a variety of chemical transformations, making it a valuable tool for synthetic chemists.

-

Pharmaceutical and Agrochemical Synthesis: It serves as a precursor for constructing more complex molecules with biological activity. The formimidate group is a versatile handle for introducing nitrogen-containing heterocycles.[1]

-

Organic Synthesis: It is widely used in the formation of other functional groups, such as imines and amines, which are fundamental components of many organic molecules.[1]

-

Protecting Group Chemistry: The N-phenylformimidate group can be used to temporarily modify or protect other functional groups during a multi-step synthesis.

-

Polymer and Materials Science: The compound can be incorporated into the production of specialty polymers, imparting unique properties to the final material.[1]

References

An In-depth Technical Guide to the Synthesis of Ethyl N-phenylformimidate from Aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl N-phenylformimidate, also known as N-(ethoxymethylene)aniline, is a valuable intermediate in organic synthesis. Its utility is particularly noted in the construction of various heterocyclic systems and as a precursor in formylation and amination reactions, which are fundamental transformations in the synthesis of pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of the primary synthetic route to this compound from aniline, detailing the reaction mechanism, experimental protocols, and relevant chemical data.

Core Synthesis Pathway: Aniline and Triethyl Orthoformate

The most common and direct method for the synthesis of this compound involves the reaction of aniline with triethyl orthoformate.[1] This condensation reaction can be performed under thermal conditions or, more efficiently, with the aid of an acid catalyst. The reaction proceeds with the elimination of two equivalents of ethanol.

Reaction Scheme

Caption: General reaction for the synthesis of this compound.

Reaction Mechanism

The acid-catalyzed reaction is proposed to proceed through the initial protonation of the triethyl orthoformate, making it more susceptible to nucleophilic attack by aniline. The subsequent steps involve the elimination of ethanol to form the final imidate product.

Caption: Proposed mechanism for the acid-catalyzed synthesis.

Experimental Protocols

Two primary methodologies are presented: a non-catalytic thermal synthesis and a more rapid acid-catalyzed synthesis. The following protocols are adapted from established procedures for the synthesis of the closely related compound, ethyl-N-(4-chlorophenyl)formimidate, and are expected to be directly applicable to the synthesis of this compound with minor optimization.[2]

Protocol 1: Non-Catalytic Thermal Synthesis

This method is suitable when the use of an acid catalyst is undesirable.

Workflow:

Caption: Workflow for the non-catalytic synthesis.

Methodology:

-

Reaction Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a distillation head connected to a condenser and a receiving flask, and a thermocouple.

-

Charging Reactants: Charge the flask with aniline (1.0 equivalent) and triethyl orthoformate (1.5 equivalents).

-

Reaction: Begin stirring and heat the reaction mixture to 140-150 °C. Ethanol will begin to distill off as the reaction proceeds.

-

Monitoring: Continue heating and distilling off the ethanol. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the aniline is consumed (typically 6-8 hours).

-

Workup and Purification: Once the reaction is complete, allow the mixture to cool to room temperature. The crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.

Protocol 2: Acid-Catalyzed Synthesis

This method utilizes an acid catalyst to increase the reaction rate and is typically completed in a shorter time frame.

Workflow:

Caption: Workflow for the acid-catalyzed synthesis.

Methodology:

-

Reaction Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a Dean-Stark trap with a condenser, and a thermocouple.

-

Charging Reactants: Charge the flask with aniline (1.0 equivalent), triethyl orthoformate (1.2 equivalents), and a suitable solvent such as toluene.

-

Catalyst Addition: Add a catalytic amount of an acid, such as p-toluenesulfonic acid monohydrate (0.01 equivalents).

-

Reaction: Begin stirring and heat the mixture to reflux. The ethanol produced will be collected in the Dean-Stark trap.

-

Monitoring: The reaction is typically complete within 2-4 hours. Monitor the reaction by TLC or GC for the disappearance of aniline.

-

Workup: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure to remove the solvent. The crude product is then purified by vacuum distillation.

Quantitative Data

| Method | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| Thermal | None | Neat | 140-150 | 6-8 | 75-85 | >95 |

| Catalytic | p-TsOH | Toluene | ~110 (reflux) | 2-4 | 90-95 | >98 |

Product Characterization

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₁NO |

| Molecular Weight | 149.19 g/mol [3] |

| Appearance | Colorless to light yellow/orange clear liquid[3] |

| Density | 1.006 g/mL at 25 °C[4] |

| Boiling Point | 215 °C[5] |

| Refractive Index | n20/D 1.528[4] |

| Purity | >97% (GC)[4] |

Spectroscopic Data

Infrared (IR) Spectroscopy: The IR spectrum of this compound is available in the NIST WebBook and can be used for structural confirmation. Key expected absorptions would include C-H stretching from the aromatic and ethyl groups, C=N stretching of the imidate, and C-O stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific, citable ¹H and ¹³C NMR data for this compound is not readily available in the searched literature. However, the expected signals can be predicted based on the structure:

-

¹H NMR: Signals corresponding to the protons of the phenyl group (in the aromatic region, ~7.0-7.4 ppm), a singlet for the methine proton of the formimidate group, a quartet for the methylene protons of the ethyl group, and a triplet for the methyl protons of the ethyl group.

-

¹³C NMR: Resonances for the carbons of the phenyl ring, the formimidate carbon (C=N), and the two distinct carbons of the ethyl group.

Researchers should acquire and interpret their own NMR data for structural verification and purity assessment.

Conclusion

The synthesis of this compound from aniline and triethyl orthoformate is a well-established and efficient process. For researchers and professionals in drug development, the acid-catalyzed method offers a faster and higher-yielding route to this valuable synthetic intermediate. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and characterization of this compound in a laboratory setting.

References

An In-depth Technical Guide to Ethyl N-phenylformimidate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl N-phenylformimidate, also known as N-(Ethoxymethylene)aniline, is an organic compound with significant applications in synthetic chemistry. It serves as a versatile intermediate in the production of a variety of organic molecules, including pharmaceuticals and agrochemicals.[1] Its utility stems from its reactive imidate functionality, which is a key building block in the synthesis of more complex molecules. This guide provides a comprehensive overview of the molecular characteristics, synthesis, and known applications of this compound.

Core Molecular Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO | [2][3] |

| Molecular Weight | 149.19 g/mol | [2][3] |

| CAS Number | 6780-49-0 | [2][3] |

| Appearance | Colorless to light yellow/orange clear liquid | [4] |

| Density | 1.006 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.528 | [3] |

| Boiling Point | 215 °C | [1] |

| Flash Point | 78.9 °C (174.0 °F) | [3] |

Synthesis Protocol

A notable method for the synthesis of this compound involves the reaction of aniline and triethyl orthoformate, utilizing a recoverable acid catalyst. This approach is highlighted for its efficiency.[5]

Experimental Protocol: Catalytic Synthesis of this compound

Materials:

-

Aniline

-

Triethyl orthoformate

-

Sulfonated polystyrene brushes grafted onto magnetic nanoparticles (acid catalyst)[5]

Methodology: While detailed, step-by-step public protocols are limited, the synthesis generally proceeds as follows:

-

Surface Modification of Catalyst: Magnetic nanoparticles (Fe₃O₄) are surface-modified with a silane coupling agent, such as vinyl triethoxysilane.

-

Grafting of Polystyrene Brushes: Sulfonated polystyrene brushes are then grafted onto the surface-modified magnetic nanoparticles. This creates a solid-phase acid catalyst that is easily recoverable due to its magnetic properties.[5]

-

Reaction: Aniline and triethyl orthoformate are reacted in the presence of the prepared magnetic acid catalyst.

-

Work-up and Isolation: Upon completion of the reaction, the magnetic catalyst is separated from the reaction mixture using an external magnet. The product, this compound, is then isolated and purified from the remaining solution.

This method provides an environmentally friendly and efficient route to the desired product, with the key advantage of catalyst recyclability.[5]

Caption: A flowchart illustrating the synthesis of this compound.

Applications in Research and Development

This compound is a valuable reagent with a range of applications in both academic research and industrial processes.

-

Pharmaceutical Synthesis: It is a key intermediate in the synthesis of various pharmaceutical agents.[1] Its role facilitates the efficient development of new drug candidates.

-

Organic Synthesis: This compound is frequently used in the formation of imines and amines, which are fundamental reactions in the construction of complex organic molecules.[1]

-

Biochemical Research: this compound is utilized in studies of enzyme mechanisms and interactions, offering insights into biological processes that could inform new therapeutic strategies.[1]

-

Polymer Chemistry: The compound finds use in the production of specialty polymers, contributing to the development of materials with unique properties.[1]

-

Analytical Chemistry: It can be employed as a reagent in various analytical methods to aid in the detection and quantification of other compounds.[1]

While this compound is implicated in biochemical research, particularly in the study of enzyme mechanisms, specific details regarding its interaction with signaling pathways are not extensively documented in publicly available literature. Therefore, a diagrammatic representation of a specific signaling pathway involving this compound cannot be provided at this time.

Conclusion

This compound is a chemical compound with established utility in organic synthesis and as an intermediate for pharmaceuticals and other specialized chemicals. The synthesis method highlighted demonstrates a move towards more sustainable chemical processes. While its direct biological activity and role in specific signaling pathways are not yet well-defined in the literature, its importance as a building block in drug development and other scientific disciplines is clear. Further research into its biochemical interactions could open up new avenues for its application.

References

An In-depth Technical Guide to the Spectroscopic Data of Ethyl N-phenylformimidate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl N-phenylformimidate, also known as N-(ethoxymethylene)aniline, is a valuable reagent and intermediate in organic synthesis. Its chemical structure, featuring an imidate functional group, makes it a versatile building block for the construction of various heterocyclic compounds and other complex organic molecules. Accurate and comprehensive spectroscopic data is crucial for the identification, characterization, and quality control of this compound in research and development settings. This technical guide provides a summary of available spectroscopic data for this compound, detailed experimental protocols for its synthesis and characterization, and a visual representation of the synthetic workflow.

Physicochemical Properties [1]

| Property | Value |

| Molecular Formula | C₉H₁₁NO |

| Molecular Weight | 149.19 g/mol |

| CAS Number | 6780-49-0 |

| Appearance | Colorless to light yellow liquid |

| Density | 1.006 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.528 |

Spectroscopic Data

Infrared (IR) Spectroscopy

The infrared spectrum of this compound provides key information about its functional groups. The most notable absorption bands are expected for the C=N double bond, the C-O single bond of the ether linkage, and the aromatic C-H and C=C bonds of the phenyl group.

A representative gas-phase IR spectrum is available through the NIST WebBook, which can be consulted for a detailed visualization of the vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the latest literature review, specific, publicly available ¹H and ¹³C NMR spectral data for this compound is limited. Researchers who synthesize this compound would need to acquire and interpret their own NMR data for structural confirmation. The expected chemical shifts can be predicted based on the structure:

-

¹H NMR: Protons of the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), protons of the phenyl group (in the aromatic region), and the proton of the formimidate group (-CH=N-).

-

¹³C NMR: Carbon signals for the ethyl group, the phenyl group, and the formimidate carbon (C=N).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight.

Electron Ionization Mass Spectrum Data

| m/z | Relative Intensity |

| 28 | 10.9 |

| 29 | 16.5 |

| 39 | 11.2 |

| 51 | 24.3 |

| 65 | 16.5 |

| 77 | 100.0 |

| 91 | 11.2 |

| 104 | 55.3 |

| 120 | 18.4 |

| 149 | 43.7 |

Data sourced from the NIST Mass Spectrometry Data Center.

Experimental Protocols

Synthesis of this compound[3]

This protocol describes a common method for the synthesis of this compound from aniline and triethyl orthoformate. The reaction can be performed with or without an acid catalyst.

Materials and Equipment:

-

Aniline

-

Triethyl orthoformate

-

Toluene (optional, as solvent)

-

p-Toluenesulfonic acid monohydrate (optional, as catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark trap (if using a solvent)

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for workup

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine aniline (1.0 equivalent) and triethyl orthoformate (1.2-1.5 equivalents). If using a catalyst, add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.01 equivalents). Toluene can be used as a solvent to aid in the azeotropic removal of ethanol. If so, a Dean-Stark trap should be fitted between the flask and the condenser.

-

Reaction: Heat the mixture to reflux. The reaction temperature will depend on whether a solvent is used (e.g., ~110 °C for toluene). The reaction progress can be monitored by observing the collection of ethanol in the Dean-Stark trap or by thin-layer chromatography (TLC). The reaction is typically complete within 2-8 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. If a solvent was used, it can be removed under reduced pressure using a rotary evaporator. If an acid catalyst was used, the mixture should be washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a clear liquid.

Spectroscopic Analysis Protocol

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 300 or 400 MHz)

-

Mass Spectrometer (e.g., with GC-MS capability)

Procedures:

-

Infrared (IR) Spectroscopy:

-

Acquire a background spectrum of the clean ATR crystal or salt plates (KBr).

-

Apply a small sample of the purified this compound to the crystal or between the salt plates.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify characteristic peaks for C=N, C-O, aromatic C=C, and C-H bonds.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving a small amount of the compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra.

-

Process the spectra (Fourier transform, phase correction, and baseline correction).

-

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

-

Analyze chemical shifts and coupling constants to assign peaks to the molecular structure.

-

-

Mass Spectrometry (MS):

-

If using GC-MS, dissolve a dilute sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Inject the sample into the GC-MS system. The compound will be separated on the GC column and then ionized and detected by the mass spectrometer.

-

Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

-

Visualizations

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

References

Ethyl N-phenylformimidate synonyms and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl N-phenylformimidate, a versatile intermediate compound with significant applications in organic synthesis and pharmaceutical development. This document outlines its chemical identity, physical properties, and key synthetic methodologies.

Chemical Identity and Nomenclature

This compound is a crucial reagent in synthetic chemistry, valued for its role in the formation of more complex molecules.[1] Its formal IUPAC name is ethyl N-phenylmethanimidate .[2][3]

A variety of synonyms are used in literature and commercial listings to refer to this compound, which are summarized below for clarity.

Table 1: Synonyms for this compound

| Synonym | Source |

| N-Ethoxymethyleneaniline | [1][4][5][6][7][8] |

| N-Phenylformimidic Acid Ethyl Ester | [1][4][5][6][8] |

| Ethyl isoformanilide | [2][3][6][7] |

| Ethyl phenylimidoformate | [2][3] |

| Methanimidic acid, N-phenyl-, ethyl ester | [2][3] |

| N-(Ethoxymethylene)aniline | [6] |

| N-Phenylmethanimidic acid ethyl ester | [6] |

| ethyl N-phenylcarboximidate | [3] |

| e-ethyl n-phenylcarboximidate | [3] |

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in synthetic protocols. A summary of its key quantitative data is presented in the table below.

Table 2: Quantitative Data for this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO | [1][2][3][6] |

| Molecular Weight | 149.19 g/mol | [1][3][6] |

| CAS Number | 6780-49-0 | [1][2][3][6][8] |

| Appearance | Colorless to light yellow/orange clear liquid | [1][8] |

| Purity | >98.0% (GC) | [1][8] |

| Density | 1.006 g/mL at 25 °C | [6] |

| Boiling Point | 215 °C | [1] |

| Refractive Index | n20/D 1.528 | [6] |

| InChI Key | DRDBNKYFCOLNQO-CSKARUKUSA-N | [1][6] |

Synthesis of this compound: Experimental Protocol

This compound is typically synthesized through the condensation reaction of aniline with triethyl orthoformate. The reaction can be performed thermally or, for improved reaction rates and yields, with the use of an acid catalyst. The following protocol is a general method adapted from the synthesis of a structurally similar compound, ethyl-N-(4-chlorophenyl)formimidate.[2]

Reaction Scheme:

Aniline + Triethyl Orthoformate → this compound + Ethanol

Materials and Equipment:

-

Aniline

-

Triethyl orthoformate

-

Toluene (or another suitable solvent)

-

p-Toluenesulfonic acid monohydrate (catalyst)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dean-Stark trap with condenser

-

Thermocouple

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a Dean-Stark trap fitted with a condenser, and a thermocouple.

-

Charging Reactants: The flask is charged with aniline, triethyl orthoformate (typically 1.2 equivalents), and toluene.

-

Catalyst Addition: A catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.01 equivalents) is added to the mixture.

-

Reaction: The mixture is heated to reflux (approximately 110 °C) with vigorous stirring. The ethanol byproduct is collected in the Dean-Stark trap as it forms.

-

Monitoring: The reaction progress is monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) for the consumption of the aniline starting material. The reaction is typically complete within 2-4 hours.

-

Workup:

-

The reaction mixture is cooled to room temperature.

-

The organic layer is washed twice with a saturated aqueous solution of sodium bicarbonate and then once with brine.

-

-

Purification:

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude product is then purified by vacuum distillation to yield pure this compound.

-

Applications in Drug Development and Organic Synthesis

This compound serves as a key building block in the synthesis of a variety of more complex molecules, including pharmaceuticals and agrochemicals.[1] Its utility stems from the reactive imidate functionality, which is a precursor for the formation of other important functional groups like imines and amines.[1] This makes it a valuable intermediate in medicinal chemistry for the construction of novel, biologically active compounds.[1]

Signaling Pathways and Biological Activity

Currently, there is no scientific literature to suggest that this compound is directly involved in any biological signaling pathways. Its primary role is that of a synthetic intermediate in a laboratory or industrial setting, and it is not known to have direct biological activity in the context of cellular signaling.

Visualized Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Workflow for the acid-catalyzed synthesis of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound, 97% | Fisher Scientific [fishersci.ca]

- 8. This compound | 6780-49-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide on the Mechanism of Ethyl N-phenylformimidate Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl N-phenylformimidate is a crucial intermediate in organic synthesis, finding applications in the preparation of a variety of pharmaceuticals and agrochemicals. Its unique imidate functionality serves as a versatile building block for the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of the core mechanisms governing the formation of this compound, with a focus on the reaction between aniline and triethyl orthoformate. This document details the reaction pathways, presents quantitative data from representative syntheses, and provides detailed experimental protocols.

Core Formation Mechanism: Aniline and Triethyl Orthoformate

The primary and most direct industrial method for the synthesis of this compound is the reaction of aniline with triethyl orthoformate. This transformation can be achieved either through a non-catalytic thermal process or, more efficiently, via acid catalysis.

Acid-Catalyzed Mechanism

The acid-catalyzed reaction proceeds through a series of equilibrium steps, initiated by the protonation of the triethyl orthoformate. This enhances the electrophilicity of the central carbon atom, making it susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of aniline. The subsequent steps involve the elimination of ethanol molecules to form the final imidate product. The overall process is a condensation reaction where a molecule of aniline and a molecule of triethyl orthoformate react to form one molecule of this compound and two molecules of ethanol.

The proposed mechanism for the acid-catalyzed formation of this compound is as follows:

-

Protonation of Triethyl Orthoformate: An acid catalyst (e.g., p-toluenesulfonic acid) protonates one of the ethoxy groups of the triethyl orthoformate, making it a good leaving group (ethanol).

-

Formation of a Dialkoxycarbenium Ion: The protonated orthoformate eliminates a molecule of ethanol to form a resonance-stabilized dialkoxycarbenium ion.

-

Nucleophilic Attack by Aniline: The nitrogen atom of aniline attacks the electrophilic carbon of the dialkoxycarbenium ion, forming a protonated hemiaminal ether intermediate.

-

Deprotonation: A base (e.g., another aniline molecule or the conjugate base of the acid catalyst) removes a proton from the nitrogen atom to give a neutral hemiaminal ether.

-

Protonation of an Ethoxy Group: An ethoxy group of the hemiaminal ether is protonated by the acid catalyst.

-

Elimination of a Second Ethanol Molecule: The protonated hemiaminal ether eliminates a second molecule of ethanol to form a protonated imidate.

-

Final Deprotonation: Deprotonation of the nitrogen atom yields the final product, this compound, and regenerates the acid catalyst.

Caption: Acid-catalyzed formation of this compound.

Experimental Protocols

Protocol 1: Non-Catalytic Thermal Synthesis of Ethyl-N-(4-chlorophenyl)formimidate[1]

This protocol is suitable for situations where the use of a catalyst is not desired.

Reaction Setup:

-

A 500 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a distillation head connected to a condenser and a receiving flask, and a thermocouple.

-

All glassware should be oven-dried before use to prevent hydrolysis of the orthoformate.[1]

Procedure:

-

Charge the flask with 4-chloroaniline (100 g, 0.784 mol) and triethyl orthoformate (174 g, 1.176 mol, 1.5 equivalents).[1]

-

Begin stirring and heat the reaction mixture to 140-150 °C.[1]

-

Ethanol will begin to distill off as the reaction proceeds. Continue heating and distilling off ethanol.[1]

-

The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting 4-chloroaniline is consumed (typically 6-8 hours).[1]

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

The crude product is then purified by vacuum distillation.

Protocol 2: Acid-Catalyzed Synthesis of Ethyl-N-(4-chlorophenyl)formimidate[1][2][3]

The acid-catalyzed method offers significantly improved reaction rates and yields.

Reaction Setup:

-

A 500 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a thermocouple.[1]

-

All glassware should be oven-dried.[1]

Procedure:

-

Charge the flask with 4-chloroaniline (100 g, 0.784 mol), triethyl orthoformate (139 g, 0.941 mol, 1.2 equivalents), and toluene (200 mL).[1]

-

Add p-toluenesulfonic acid monohydrate (1.5 g, 0.00784 mol, 0.01 equivalents) as the catalyst.[1]

-

Begin stirring and heat the mixture to reflux (approximately 110 °C). The ethanol produced will be removed azeotropically with toluene and collected in the Dean-Stark trap.[1]

-

Monitor the reaction by TLC or GC for the disappearance of 4-chloroaniline. The reaction is typically complete within 2-4 hours.[1]

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) and then with brine (100 mL).[1]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene.[1]

-

The resulting crude product is then purified by vacuum distillation.[1]

Caption: Experimental workflows for imidate synthesis.

Data Presentation

The following tables summarize the quantitative data for the synthesis of ethyl-N-(4-chlorophenyl)formimidate, which serves as a representative example for the synthesis of this compound. A study on the reaction of aniline with triethyl orthoformate using immobilized sulfuric acid on silica gel as a catalyst reported a yield of 96%.[2]

Table 1: Comparison of Reaction Conditions and Yields for Ethyl-N-(4-chlorophenyl)formimidate Synthesis [1]

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | None | Neat | 140-150 | 6-8 | 75-85 | >95 |

| 2 | p-TsOH | Toluene | 110 (reflux) | 2-4 | >90 | >98 |

| 3 | MCM-41-SO3H | Neat | 120 | 1-2 | >95 | >98 |

| 4 | Sulfonated Polystyrene Brushes on Magnetic Nanoparticles | Neat | 100 | 0.5-1 | 92-98 | >98 |

Table 2: Physical and Spectroscopic Properties of this compound

| Property | Value |

| CAS Number | 6780-49-0[3] |

| Molecular Formula | C₉H₁₁NO[3] |

| Molecular Weight | 149.19 g/mol [3] |

| Appearance | Colorless to light yellow liquid[3] |

| Boiling Point | 82-83 °C at 40 mmHg[4] |

| Density | 1.006 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.528 |

| IR Spectrum (Gas Phase) | Major peaks at approximately 1650 cm⁻¹ (C=N stretch), 1200 cm⁻¹ (C-O stretch), and 3050 cm⁻¹ (aromatic C-H stretch).[5][6] |

| ¹H NMR (CDCl₃, predicted) | δ ~1.3 (t, 3H, -CH₂CH ₃), ~4.1 (q, 2H, -CH ₂CH₃), ~7.0-7.4 (m, 5H, Ar-H ), ~7.8 (s, 1H, N=CH -O) |

| ¹³C NMR (CDCl₃, predicted) | δ ~15 (-CH₂C H₃), ~63 (-C H₂CH₃), ~120-130 (Ar-C ), ~148 (Ar-C -N), ~160 (N=C H-O) |

Conclusion

The formation of this compound from aniline and triethyl orthoformate is a robust and efficient reaction, particularly under acid-catalyzed conditions. The mechanism involves the initial activation of the orthoformate by a proton, followed by nucleophilic attack of aniline and subsequent elimination of ethanol. The use of solid acid catalysts can further enhance the reaction's efficiency and green profile. The provided protocols and data serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, enabling the effective utilization of this important synthetic intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. Catalytic Performance of Immobilized Sulfuric Acid on Silica Gel for N-Formylation of Amines with Triethyl Orthoformate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

An In-depth Technical Guide to the Applications of Ethyl N-phenylformimidate in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl N-phenylformimidate, also known as N-(ethoxymethylene)aniline, is a versatile reagent in organic synthesis. Its unique structure, possessing both a nucleophilic nitrogen and an electrophilic carbon within the imidate functionality, allows it to serve as a valuable building block for a variety of heterocyclic systems and other complex organic molecules. This technical guide provides a comprehensive overview of the synthesis and key applications of this compound, with a focus on its utility in the construction of quinoline and pyrimidine scaffolds, as well as its participation in cycloaddition reactions. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate its practical application in the research and development of novel chemical entities.

Synthesis of this compound

This compound is most commonly synthesized through the condensation of aniline with triethyl orthoformate. The reaction can be performed thermally or with acid catalysis to improve reaction rates and yields.

Experimental Protocol: Acid-Catalyzed Synthesis

Reaction Scheme:

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add aniline (1.0 equivalent), triethyl orthoformate (1.2 to 1.5 equivalents), and a suitable solvent such as toluene.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid monohydrate (0.01 equivalents) or a few drops of concentrated sulfuric acid.

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of aniline. The reaction is typically complete within 2-8 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

-

The crude this compound can be purified by vacuum distillation to yield a colorless to light yellow liquid.

Quantitative Data for Synthesis

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | p-Toluenesulfonic acid | Toluene | 110 | 2-4 | 85-95 |

| 2 | Sulfuric Acid | Neat | 140-150 | 6-8 | 75-85 |

Table 1: Comparison of reaction conditions for the synthesis of N-arylformimidates.[1][2]

Diagram of Synthesis Workflow

Applications in Heterocyclic Synthesis

Synthesis of 4-Hydroxyquinolines

This compound serves as a key precursor in the synthesis of 4-hydroxyquinoline derivatives, which are important structural motifs in many biologically active compounds. The reaction proceeds via a pathway analogous to the Conrad-Limpach and Gould-Jacobs reactions, involving the condensation of the imidate with an active methylene compound, followed by thermal cyclization.

Reaction with Diethyl Malonate:

The reaction of this compound with diethyl malonate leads to the formation of an enamine intermediate. Subsequent intramolecular cyclization at high temperature, with the elimination of ethanol, yields the corresponding ethyl 4-hydroxyquinoline-3-carboxylate. Saponification and decarboxylation can then afford the 4-hydroxyquinoline.

Plausible Reaction Mechanism:

-

Enamine Formation: The active methylene group of diethyl malonate, deprotonated by a base or under thermal conditions, attacks the electrophilic carbon of this compound, leading to the elimination of ethanol and the formation of a substituted enamine.

-

Thermal Cyclization: At elevated temperatures (typically >200 °C), the enamine undergoes an intramolecular 6-electron electrocyclization onto the phenyl ring.

-

Aromatization: The cyclized intermediate eliminates a molecule of ethanol to afford the stable, aromatic ethyl 4-hydroxyquinoline-3-carboxylate.

Experimental Protocol: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

-

In a high-temperature reaction vessel, combine this compound (1.0 equivalent) and diethyl malonate (1.1 equivalents) in a high-boiling inert solvent such as diphenyl ether or Dowtherm A.

-

Heat the mixture to 250-260 °C and maintain this temperature for 30-60 minutes.

-

Monitor the reaction by TLC for the formation of the product.

-

Cool the reaction mixture and add a non-polar solvent like hexane or cyclohexane to precipitate the crude product.

-

Collect the solid by filtration, wash with the non-polar solvent, and dry.

-

The crude ethyl 4-hydroxyquinoline-3-carboxylate can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Quantitative Data for Quinoline Synthesis

| Active Methylene Compound | Product | Temperature (°C) | Time (h) | Yield (%) |

| Diethyl malonate | Ethyl 4-hydroxyquinoline-3-carboxylate | 250-260 | 0.5-1 | 60-75 |

| Ethyl acetoacetate | 4-Hydroxy-2-methylquinoline | 250-260 | 0.5-1 | 55-70 |

Table 2: Representative yields for the synthesis of 4-hydroxyquinoline derivatives from N-arylformimidates and active methylene compounds. Yields are estimated based on analogous Conrad-Limpach and Gould-Jacobs reactions.

Diagram of Quinoline Synthesis Pathway

Synthesis of Pyrimidines

This compound can be utilized in the construction of pyrimidine rings, which are core structures in numerous pharmaceuticals. A plausible approach involves the reaction of the imidate with a three-atom component such as guanidine or urea.

Reaction with Guanidine:

The reaction of this compound with guanidine, in the presence of a base, is expected to yield 2-amino-4-(phenylamino)pyrimidine. The reaction likely proceeds through the initial formation of an N-phenyl-N'-(diaminomethylene)formamidine intermediate, which then undergoes intramolecular cyclization with the loss of ethanol.

Experimental Protocol: Synthesis of 2-Amino-4-(phenylamino)pyrimidine (Proposed)

-

To a solution of guanidine hydrochloride (1.1 equivalents) and a base such as sodium ethoxide (1.1 equivalents) in ethanol, add this compound (1.0 equivalent).

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the mixture and neutralize with a weak acid.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Diagram of Pyrimidine Synthesis Logical Relationship

Cycloaddition Reactions

Imidates, including this compound, can participate in cycloaddition reactions, serving as precursors for the synthesis of various five-membered heterocycles. A notable example is the [3+2] cycloaddition with 1,3-dipoles.

[3+2] Cycloaddition with Azides

The reaction of an imidate with an organic azide can lead to the formation of a triazole derivative. This type of reaction, often catalyzed by a metal, provides a convergent route to highly substituted triazoles.

Plausible Reaction Pathway:

The reaction of this compound with an azide, such as phenyl azide, is expected to proceed via a [3+2] cycloaddition mechanism to yield a 1,4-disubstituted-1,2,3-triazole after tautomerization and elimination of ethanol.

Experimental Protocol: [3+2] Cycloaddition (Proposed)

-

In a reaction vessel, dissolve this compound (1.0 equivalent) and phenyl azide (1.0 equivalent) in a suitable solvent like toluene or THF.

-

Add a catalytic amount of a copper(I) salt, such as copper(I) iodide.

-

Heat the reaction mixture and monitor by TLC.

-

Upon completion, cool the reaction, filter off the catalyst, and remove the solvent under reduced pressure.

-

Purify the resulting triazole derivative by column chromatography.

Diagram of [3+2] Cycloaddition

Conclusion

This compound is a readily accessible and highly versatile reagent with significant applications in the synthesis of heterocyclic compounds. Its ability to act as a precursor for both quinoline and pyrimidine ring systems, as well as its potential in cycloaddition reactions, makes it a valuable tool for medicinal chemists and researchers in drug discovery. The protocols and mechanistic insights provided in this guide are intended to facilitate the broader adoption of this reagent in the development of novel molecular architectures. Further exploration of its reactivity is likely to uncover even more diverse and powerful applications in the field of organic synthesis.

References

Ethyl N-phenylformimidate: A Versatile Intermediate in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl N-phenylformimidate is a versatile chemical compound that serves as a crucial intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] Its unique structure, featuring an imidate functionality, allows for diverse reactivity profiles, making it an invaluable tool for medicinal chemists.[1] This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in constructing complex, biologically active molecules.

Physicochemical and Spectroscopic Properties

This compound, also known as N-Ethoxymethyleneaniline, is typically a colorless to light yellow liquid or a white to off-white crystalline solid.[1][2] Its fundamental properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 6780-49-0 | [1][2] |

| Molecular Formula | C₉H₁₁NO | [1][2] |

| Molecular Weight | 149.19 g/mol | [1][2] |

| Appearance | White to off-white powder/crystals or Colorless to light yellow clear liquid | [1][2] |

| Purity | ≥97% (GC) | [1] |

| Boiling Point | 215 °C | [1] |

| Density | 1.006 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.528 | [1] |

| SMILES | CCOC=Nc1ccccc1 | [2] |

| InChI Key | DRDBNKYFCOLNQO-CSKARUKUSA-N | [2] |

Spectroscopic analysis is essential for the characterization of this compound. While detailed spectra are instrument-specific, the expected characteristics are well-established.

-

¹H NMR: The proton NMR spectrum would characteristically show signals for the ethyl group (a triplet and a quartet), aromatic protons of the phenyl ring, and a singlet for the formyl proton (CH=N).

-

¹³C NMR: The carbon NMR spectrum would display distinct peaks corresponding to the ethyl carbons, the aromatic carbons of the phenyl ring, and the imidate carbon (C=N).[3]

-

IR Spectroscopy: The infrared spectrum is expected to show strong absorption bands corresponding to C=N stretching, C-O stretching of the ether group, and C-H stretching from the aromatic and aliphatic portions of the molecule.

-

Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak corresponding to its molecular weight (149.19).[4]

Synthesis of this compound

The most common and efficient synthesis of this compound involves the condensation reaction between an aniline and triethyl orthoformate. This reaction can be performed thermally or, more efficiently, with acid catalysis.

Caption: General workflow for the acid-catalyzed synthesis of this compound.

This protocol is adapted from a standard procedure for the synthesis of related N-arylformimidates.[5]

Materials:

-

Aniline

-

Triethyl orthoformate (1.2 - 1.5 equivalents)

-

p-Toluenesulfonic acid monohydrate (0.01 equivalents)

-

Toluene (solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a Dean-Stark trap fitted with a condenser, and a thermocouple.

-

Charging Reactants: Charge the flask with aniline, triethyl orthoformate, and toluene.

-

Catalyst Addition: Add the catalytic amount of p-toluenesulfonic acid monohydrate to the mixture.

-

Reaction: Begin stirring and heat the mixture to reflux (approx. 110-115 °C). Ethanol, a byproduct of the reaction, will be collected in the Dean-Stark trap.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) for the complete consumption of aniline. The reaction is typically complete within 2-4 hours.[5]

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.[5]

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene. The crude product can be further purified by vacuum distillation to yield pure this compound.[5]

Table 2: Comparison of Synthetic Methods for N-Arylformimidates

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | p-Toluenesulfonic acid | Toluene | ~110 (Reflux) | 2-4 | High |

| 2 | None | Neat | 140-150 | 6-8 | 75-85[5] |

Note: Data for Entry 2 is based on the synthesis of Ethyl-N-(4-chlorophenyl)formimidate and serves as a representative example of a non-catalytic thermal method.[5]

Applications in Medicinal Chemistry

This compound is a cornerstone intermediate for the synthesis of N-phenyl derivatives and various nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in numerous drug molecules.[1] Its primary utility lies in its ability to act as a one-carbon (formyl) and an aniline synthon in cyclization reactions.

Caption: Role of this compound in synthesizing diverse bioactive molecules.

Protein kinases are critical targets in drug discovery, particularly in oncology.[6][7] Many kinase inhibitors feature nitrogen-containing heterocyclic cores. This compound is an excellent starting material for constructing these scaffolds. For instance, it can be used to synthesize pyrazolopyrimidine-based inhibitors, a class that includes the FDA-approved drug Ibrutinib.[8]

This generalized protocol illustrates the cyclocondensation reaction, a key step in building kinase inhibitor scaffolds.

Materials:

-

This compound

-

An appropriately substituted aminopyrazole or other suitable amine-containing heterocycle

-

Ethanol or another suitable high-boiling solvent

-

Acid or base catalyst (if required)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the amine-containing heterocycle in the chosen solvent.

-

Reactant Addition: Add this compound (typically 1.0-1.2 equivalents) to the solution.

-

Reaction: Heat the mixture to reflux and maintain the temperature for several hours (4-24 h), monitoring the reaction by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction mixture. The product may precipitate upon cooling and can be collected by filtration. If it remains in solution, the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to yield the desired N-aryl heterocyclic compound.

The synthesis of novel antiviral and anticancer agents often relies on the construction of unique heterocyclic systems that can interact with biological targets like viral enzymes or cancer-related proteins.[9][10][11] this compound facilitates the introduction of the anilino-methylene moiety, which is a key pharmacophore in certain classes of bioactive compounds. For example, derivatives of quinolines and pyrimidines, which can be synthesized using this intermediate, have shown promise as antiviral and anticancer agents.[12]

While direct synthesis protocols starting from this compound for specific named antiviral or anticancer drugs are proprietary or less commonly published, its utility is demonstrated in the synthesis of the core scaffolds of these drug classes. The general protocol described for kinase inhibitors is broadly applicable to the synthesis of these related heterocyclic systems.

Conclusion

This compound stands out as a highly valuable and versatile intermediate in medicinal chemistry.[1] Its straightforward synthesis and favorable reactivity profile make it an essential building block for introducing the N-phenylformimidoyl group, which is a precursor to a multitude of nitrogen-containing heterocyclic scaffolds. From kinase inhibitors to potential antiviral and anticancer agents, the application of this intermediate is extensive and continues to be relevant in the quest for novel therapeutic agents. The detailed protocols and structured data presented in this guide aim to equip researchers and drug development professionals with the core knowledge required to effectively utilize this compound in their synthetic endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. rsc.org [rsc.org]

- 4. lehigh.edu [lehigh.edu]

- 5. benchchem.com [benchchem.com]

- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 7. researchgate.net [researchgate.net]

- 8. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Biological Evaluation of Antiviral Agents Targeting Flavivirus Envelope Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and antiviral properties of novel indole-based thiosemicarbazides and 4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A roadmap to engineering antiviral natural products synthesis in microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and History of Ethyl N-phenylformimidate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl N-phenylformimidate, a versatile chemical intermediate, has played a significant, albeit often unheralded, role in the advancement of organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, historical context, synthesis, and characterization. It includes a compilation of its physical and chemical properties, detailed experimental protocols for its preparation, and an exploration of its applications, particularly as a precursor in the synthesis of heterocyclic compounds of medicinal importance. Spectroscopic data is presented and analyzed, and key reaction mechanisms involving this compound are visualized to provide a deeper understanding of its chemical behavior.

Introduction and Historical Context

The discovery of this compound is intrinsically linked to the pioneering work of Adolf Pinner on the synthesis of imidates in the late 19th century. In 1877, Pinner first reported the acid-catalyzed reaction of nitriles with alcohols to form imidate salts, which are now known as Pinner salts.[1] This reaction, termed the Pinner reaction, provided a general and reliable method for the synthesis of the imidate functional group.[1]

While the exact first synthesis of this compound is not definitively documented in a singular seminal publication, its conceptualization and synthesis are a direct extension of Pinner's foundational work published in the "Berichte der deutschen chemischen Gesellschaft" in the 1880s.[1][2][3][4] These publications laid the groundwork for the preparation of a wide variety of imidates, including N-aryl substituted variants like this compound.

Initially, imidates were of interest for their unique chemical reactivity, serving as precursors to amidines, orthoesters, and esters.[1] Over time, the significance of this compound grew as its utility as a building block in the synthesis of more complex molecules, particularly heterocyclic compounds, became apparent. Its application in the pharmaceutical and agrochemical industries underscores its continued relevance in modern organic chemistry.[5]

Physicochemical Properties

This compound is a colorless to light yellow liquid with the chemical formula C₉H₁₁NO.[5] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₁NO | [5] |

| Molecular Weight | 149.19 g/mol | [5] |

| CAS Number | 6780-49-0 | [5] |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 215 °C | |

| Density | 1.006 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.528 | |

| Synonyms | N-Ethoxymethyleneaniline, N-Phenylformimidic acid ethyl ester | [5] |

Synthesis of this compound: Experimental Protocols

The most common and efficient method for the synthesis of this compound is the reaction of aniline with triethyl orthoformate. This reaction can be performed thermally or with acid catalysis.

Acid-Catalyzed Synthesis from Aniline and Triethyl Orthoformate

This method offers higher yields and shorter reaction times compared to the thermal method.

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus, combine aniline (1.0 equivalent) and triethyl orthoformate (1.2 equivalents).

-

Catalyst Addition: Add a catalytic amount of a protic acid, such as p-toluenesulfonic acid (0.01 equivalents).

-

Reaction Execution: Heat the mixture to a gentle reflux. The ethanol byproduct will distill off as the reaction proceeds.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the consumption of aniline.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the catalyst by washing with a saturated aqueous solution of sodium bicarbonate.

-

Purification: The crude product is then purified by vacuum distillation to yield pure this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands. A strong band around 1650-1670 cm⁻¹ is indicative of the C=N stretching vibration of the imidate group. The C-O stretching vibration is typically observed in the region of 1200-1300 cm⁻¹. Aromatic C-H stretching and bending vibrations are also present.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 149, corresponding to its molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides detailed structural information. The ethyl group protons will appear as a triplet (CH₃) and a quartet (CH₂). The protons of the phenyl group will resonate in the aromatic region (typically δ 6.8-7.5 ppm). The formyl proton (-N=CH-O-) will appear as a singlet in the downfield region.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom. The imine carbon (C=N) is typically found in the range of δ 150-160 ppm. The carbons of the ethyl group and the phenyl group will appear in their characteristic regions.

Chemical Reactivity and Applications

This compound is a valuable intermediate in organic synthesis due to the reactivity of the imidate functional group. It serves as a key building block for the synthesis of various heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals.

Synthesis of Pyrimidines and Quinazolines

This compound is a common precursor for the synthesis of pyrimidine and quinazoline rings. These nitrogen-containing heterocycles are core structures in many biologically active molecules, including anticancer and antibacterial agents.[6][7][8][9][10][11][12][13][14] The general strategy involves the reaction of this compound with a suitable binucleophile.

The Chapman Rearrangement

Aryl N-aryl imidates, a class of compounds to which this compound belongs, can undergo a thermal rearrangement known as the Chapman rearrangement to form N,N-diaryl amides.[15][16] This reaction involves an intramolecular 1,3-shift of an aryl group from the oxygen atom to the nitrogen atom.

Visualizing Chemical Processes

Synthesis of this compound

Caption: Synthesis of this compound from aniline and triethyl orthoformate.

Chapman Rearrangement Mechanism

Caption: Mechanism of the Chapman Rearrangement.

Workflow for Quinazoline Synthesis

Caption: General workflow for the synthesis of quinazolines using this compound.

Conclusion

This compound, a compound with roots in the foundational work of 19th-century organic chemistry, continues to be a relevant and valuable tool for modern synthetic chemists. Its straightforward synthesis and versatile reactivity make it an important intermediate for the construction of complex molecules, particularly in the realm of medicinal chemistry. This guide has provided a comprehensive overview of its history, properties, synthesis, and applications, aiming to equip researchers and drug development professionals with a thorough understanding of this important chemical entity.

References

- 1. Pinner Reaction [drugfuture.com]

- 2. Electrochemical oxidation of propargyl alcohol: rapid access to an unprecedented dioxo-orthoester under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. ピナー反応 - Wikipedia [ja.wikipedia.org]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. Pyrimidine synthesis [organic-chemistry.org]

- 8. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Quinazoline synthesis [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bu.edu.eg [bu.edu.eg]

- 16. rsc.org [rsc.org]

Methodological & Application

Application Notes and Protocols for N-Formylation of Primary Amines using Ethyl N-phenylformimidate

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-formylation is a crucial transformation in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules. The formyl group serves as an effective protecting group for amines and is a key precursor for the synthesis of isocyanides and formamidines. Ethyl N-phenylformimidate has emerged as a potent and effective reagent for the N-formylation of primary amines. This reagent offers a convenient alternative to other formylating agents, such as formic acid or its activated derivatives, and can be employed under mild reaction conditions. This document provides an overview of its application, a proposed reaction mechanism, and generalized experimental protocols.

Data Presentation

| Amine Substrate | Product | Yield (%) |

| Primary Aliphatic Amine | N-alkylformamide | quant. |

| Secondary Aliphatic Amine | N,N-dialkylformamide | 81 |

| Amino Alcohol | N-formyl amino alcohol | 75 |

Data sourced from TCI Chemicals product information.

Proposed Reaction Mechanism

The N-formylation of a primary amine with this compound is proposed to proceed through a nucleophilic addition-elimination pathway. The primary amine acts as a nucleophile, attacking the electrophilic carbon of the imidate. This is followed by the collapse of the tetrahedral intermediate and elimination of aniline to yield the corresponding N-formylated amine.

Caption: Proposed mechanism for the N-formylation of a primary amine.

Experimental Protocols

The following is a general protocol for the N-formylation of a primary amine using this compound. It is important to note that reaction conditions may require optimization for specific substrates.

Materials:

-

This compound

-

Primary amine

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)

-

Inert gas (e.g., Nitrogen or Argon)

-

Standard laboratory glassware

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluents for chromatography (e.g., hexane/ethyl acetate mixture)

General Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the primary amine (1.0 eq.).

-